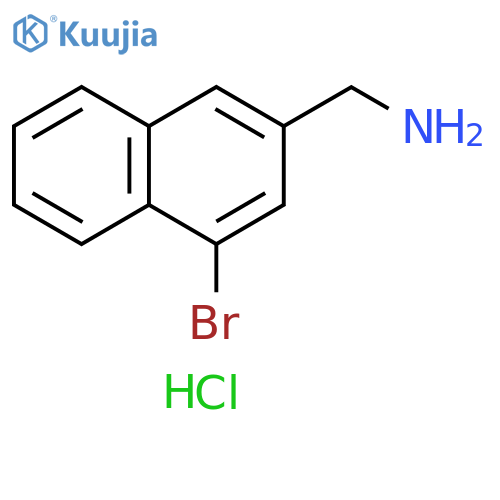

Cas no 2126163-27-5 ((4-bromonaphthalen-2-yl)methanamine hydrochloride)

2126163-27-5 structure

商品名:(4-bromonaphthalen-2-yl)methanamine hydrochloride

CAS番号:2126163-27-5

MF:C11H11BrClN

メガワット:272.568741083145

CID:4639298

(4-bromonaphthalen-2-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (4-bromonaphthalen-2-yl)methanamine hydrochloride

-

- インチ: 1S/C11H10BrN.ClH/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H

- InChIKey: VDSLORJZCSVJPD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(CN)=CC2C=CC=CC1=2.Cl

(4-bromonaphthalen-2-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00953144-1g |

(4-Bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 1g |

¥10680.0 | 2023-03-31 | |

| Enamine | EN300-396896-1.0g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95.0% | 1.0g |

$1172.0 | 2025-03-16 | |

| Enamine | EN300-396896-10.0g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95.0% | 10.0g |

$5037.0 | 2025-03-16 | |

| A2B Chem LLC | AX42236-500mg |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 500mg |

$1021.00 | 2024-04-20 | |

| A2B Chem LLC | AX42236-2.5g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 2.5g |

$2510.00 | 2024-04-20 | |

| A2B Chem LLC | AX42236-10g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 10g |

$5466.00 | 2024-04-20 | |

| 1PlusChem | 1P01E7WC-500mg |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 500mg |

$1219.00 | 2023-12-19 | |

| 1PlusChem | 1P01E7WC-1g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 1g |

$1545.00 | 2023-12-19 | |

| A2B Chem LLC | AX42236-1g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95% | 1g |

$1299.00 | 2024-04-20 | |

| Enamine | EN300-396896-0.1g |

(4-bromonaphthalen-2-yl)methanamine hydrochloride |

2126163-27-5 | 95.0% | 0.1g |

$407.0 | 2025-03-16 |

(4-bromonaphthalen-2-yl)methanamine hydrochloride 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

2126163-27-5 ((4-bromonaphthalen-2-yl)methanamine hydrochloride) 関連製品

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量